4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
Overview
Description
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a chemical compound that has been identified as a urinary biomarker for monitoring exposure to metofluthrin, a fluorine-containing pyrethroid commonly used in mosquito repellents. The urinary excretion kinetics of this compound in rats suggests that it is a reliable indicator for assessing metofluthrin exposure over a wide range of doses .
Synthesis Analysis
While the specific synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is not detailed in the provided papers, related compounds such as 4-methoxybenzyl N-2-(dimethylamino)ethyl-N-nitrosocarbamate have been synthesized through a two-step process involving the corresponding carbamate . Additionally, methoxymethylation of alcohols has been performed using formaldehyde dimethyl acetal with catalysts such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide under solvent-free conditions, which could potentially be applied to the synthesis of similar compounds10.
Molecular Structure Analysis
The molecular structure of related compounds, such as the tetrafluoroborate salt of 4-methoxybenzyl N-2-(dimethylamino)ethyl-N-nitrosocarbamate, has been determined to be monoclinic with specific unit cell dimensions. The structure exhibits a pseudo-gauche conformation stabilized by a hydrogen bond, which could be indicative of the conformational preferences of similar molecules .
Chemical Reactions Analysis
The reactivity of 4-methoxybenzyl alcohol derivatives has been studied, showing that radical cations produced by photosensitized oxidation can lead to various products including carbonyl compounds, ethers, and styrene, depending on the sensitizer used. This suggests that 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol could also undergo similar photooxidation reactions . Additionally, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters has been shown to be an effective method to remove protecting groups, which could be relevant for the deprotection of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol are not directly reported in the provided papers. However, the study of similar compounds, such as the bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives, indicates that the presence of electron-donating or -withdrawing groups at the benzylic position can significantly affect the reactivity and the products formed . The shift from carbon to oxygen acidity in the side-chain deprotonation of methoxybenzyl alcohol radical cations in aqueous solution has also been observed, which could influence the acidity and reactivity of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol .
Scientific Research Applications
1. Environmental Analysis and Pesticide/Herbicide Metabolite Standards
- Summary of Application : 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a metabolite of pyrethroid pesticides. It is used in environmental analysis and as a standard for pesticide and herbicide metabolites .
2. Biomarker for Monitoring Metofluthrin Exposure
- Summary of Application : 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is used as a urinary biomarker for monitoring exposure to metofluthrin, a fluorine-containing pyrethroid used in mosquito repellents .
- Methods of Application : After metofluthrin is administered to rats, the urinary excretion kinetics of the major metofluthrin metabolites is evaluated by moment analysis .
- Results or Outcomes : The urinary excretion amounts of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol were estimated to be proportional to the absorption amounts over a wide exposure range. Therefore, urinary 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is considered to be an optimal biomarker for metofluthrin exposure .
3. Synthesis of Metofluthrin
- Summary of Application : 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is used as a reagent in the synthesis of Metofluthrin . Metofluthrin is a potent new synthetic pyrethroid with high vapor activity against mosquitos .
4. Synthesis of Other Chemical Compounds
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHZSPDQKWFAPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=C(C(=C1F)F)CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457625 | |
Record name | [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | |
CAS RN |
83282-91-1 | |
Record name | [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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